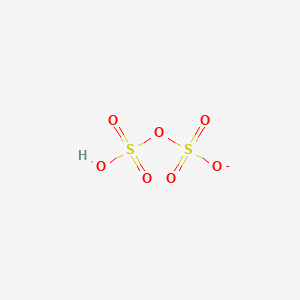
Hydrogen disulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydrogen disulfate, also known as bisulfate, is an inorganic compound with the chemical formula HSO₄⁻. It is the conjugate base of sulfuric acid (H₂SO₄) and is commonly found in aqueous solutions. This compound is a key intermediate in various chemical processes and plays a significant role in industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Hydrogen disulfate can be synthesized through the reaction of sulfuric acid with a base, such as sodium hydroxide (NaOH). The reaction is as follows:
H2SO4+NaOH→NaHSO4+H2O
Industrial Production Methods: In industrial settings, this compound is often produced as a byproduct of the contact process used to manufacture sulfuric acid. The process involves the oxidation of sulfur dioxide (SO₂) to sulfur trioxide (SO₃), which is then absorbed in water to form sulfuric acid. The resulting solution contains this compound.
Análisis De Reacciones Químicas
Types of Reactions: Hydrogen disulfate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfate ions (SO₄²⁻).
Reduction: It can be reduced to form sulfur dioxide (SO₂) and water.
Substitution: this compound can participate in substitution reactions with other compounds to form different sulfur-containing species.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) is commonly used as an oxidizing agent.
Reduction: Reducing agents such as zinc (Zn) or iron (Fe) can be used.
Substitution: Reactions with bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are common.
Major Products Formed:
Oxidation: Sulfate ions (SO₄²⁻)
Reduction: Sulfur dioxide (SO₂) and water (H₂O)
Substitution: Various sulfur-containing compounds, depending on the reactants used.
Aplicaciones Científicas De Investigación
Hydrogen disulfate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: this compound is used in biochemical assays and as a buffer in biological experiments.
Medicine: It is used in the formulation of certain pharmaceuticals and as a pH adjuster in medical solutions.
Industry: this compound is used in the production of detergents, fertilizers, and in the treatment of wastewater.
Mecanismo De Acción
The mechanism of action of hydrogen disulfate involves its ability to donate or accept protons (H⁺ ions), making it a versatile acid-base catalyst. In biochemical systems, this compound can interact with enzymes and other proteins, affecting their activity and stability. Its ability to participate in redox reactions also makes it an important player in various metabolic pathways.
Comparación Con Compuestos Similares
Hydrogen Sulfate (HSO₄⁻): Similar to hydrogen disulfate but with a different oxidation state of sulfur.
Sulfate (SO₄²⁻): The fully oxidized form of sulfuric acid.
Pyrosulfate (S₂O₇²⁻): Contains two sulfur atoms and is formed by the condensation of two sulfate ions.
Uniqueness: this compound is unique due to its intermediate oxidation state and its ability to participate in both oxidation and reduction reactions. This versatility makes it a valuable compound in various chemical and industrial processes.
Propiedades
Número CAS |
33669-58-8 |
|---|---|
Fórmula molecular |
HO7S2- |
Peso molecular |
177.14 g/mol |
Nombre IUPAC |
sulfo sulfate |
InChI |
InChI=1S/H2O7S2/c1-8(2,3)7-9(4,5)6/h(H,1,2,3)(H,4,5,6)/p-1 |
Clave InChI |
VFNGKCDDZUSWLR-UHFFFAOYSA-M |
SMILES canónico |
OS(=O)(=O)OS(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Thia-2,8-diazadibenzo[cd,lm]cyclopenta[ghi]perylene-1,3,7,9(2H,8H)-tetrone](/img/structure/B14684248.png)


![5,6-Dimethylpyrazolo[1,5-a]pyrimidine-2,7(1H,4H)-dione](/img/structure/B14684275.png)

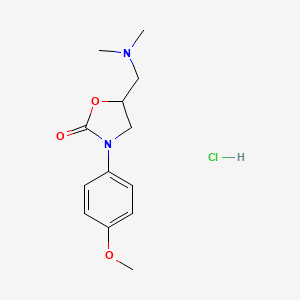

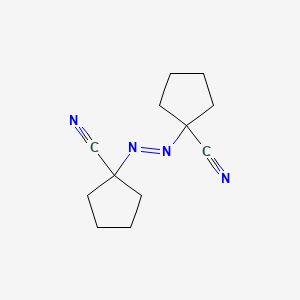
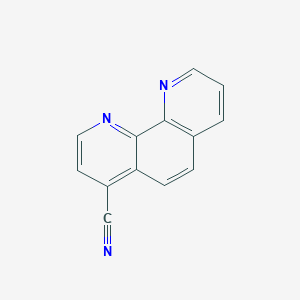
![1-[3-(Trifluoromethyl)phenyl]-1,2-dihydro-4H-3,1-benzoxazin-4-one](/img/structure/B14684304.png)
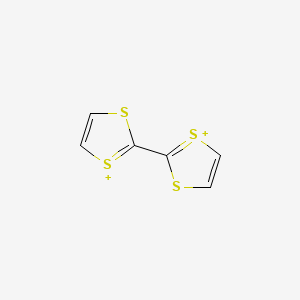
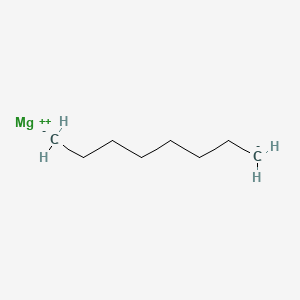
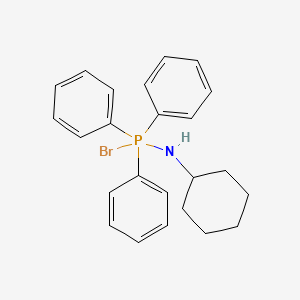
![Octadecahydrocyclopenta[15]annulene](/img/structure/B14684344.png)
